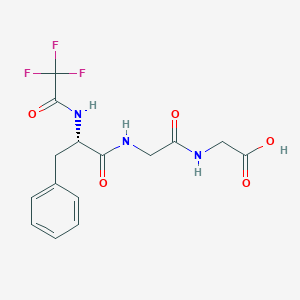
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine is a trifluoroacetylated peptide derivative. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the peptide chain. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-phenylalanylglycylglycine typically involves the trifluoroacetylation of the peptide. One common method is the reaction of the peptide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the stepwise addition of amino acids to build the peptide chain, followed by trifluoroacetylation using trifluoroacetic anhydride .
化学反应分析
Types of Reactions
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.
Reduction: Reduction of the trifluoroacetyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
科学研究应用
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-peptide interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(Trifluoroacetyl)-L-phenylalanylglycylglycine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the binding affinity of the peptide to its target by increasing the electron density on the peptide backbone. This can lead to stronger interactions with enzymes or receptors, thereby modulating their activity .
相似化合物的比较
Similar Compounds
N-(Trifluoroacetyl)-L-phenylalanine: A simpler derivative with similar electron-withdrawing properties.
N-(Trifluoroacetyl)-glycylglycine: Another peptide derivative with a trifluoroacetyl group.
Uniqueness
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine is unique due to its specific peptide sequence and the presence of the trifluoroacetyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
53184-62-6 |
|---|---|
分子式 |
C15H16F3N3O5 |
分子量 |
375.30 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16F3N3O5/c16-15(17,18)14(26)21-10(6-9-4-2-1-3-5-9)13(25)20-7-11(22)19-8-12(23)24/h1-5,10H,6-8H2,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t10-/m0/s1 |
InChI 键 |
MZSPGRWWVOUOID-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
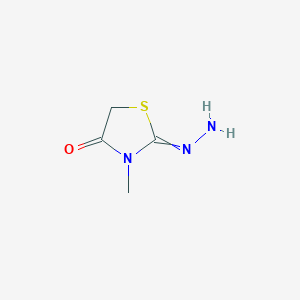
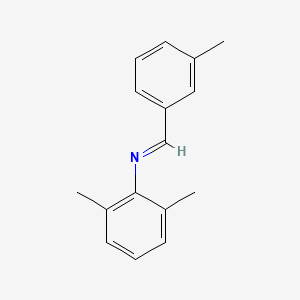
mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
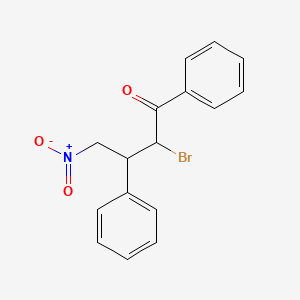
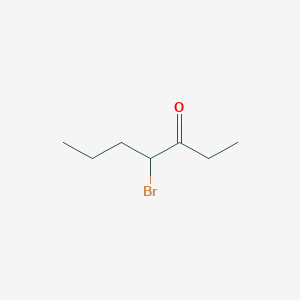
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
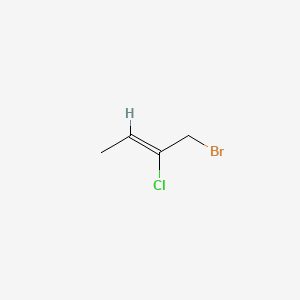


![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
